{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol
Description
{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol is a tertiary amine-containing compound featuring a morpholine ring substituted with a dimethylaminomethyl group and a hydroxymethyl moiety at position 2. This structure confers unique physicochemical properties, such as enhanced solubility due to the polar morpholine oxygen and hydrogen-bonding capacity from the methanol group.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]morpholin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-10(2)5-8(6-11)7-12-4-3-9-8/h9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIWHMSCUOZIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(COCCN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol typically involves the reaction of morpholine with formaldehyde and dimethylamine. The reaction proceeds under mild conditions, often in the presence of a catalyst such as hydrochloric acid. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Pain Management
Recent studies have highlighted the compound's role in analgesic development. Research indicates that derivatives of morpholine, including {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol, exhibit promising analgesic properties. For instance, compounds with similar scaffolds have demonstrated efficacy in pain relief comparable to traditional opioids but with reduced side effects. A study identified a morpholine derivative with an ED50 value of 0.54 mg/kg in hot plate tests, suggesting strong analgesic activity .
1.2 Antitumor Activity
The compound has been investigated for its potential antitumor effects. A patent describes its application as an immune-modulating agent capable of treating various cancers by enhancing the body’s immune response against tumor cells. Such compounds are designed to target specific pathways involved in tumor growth and metastasis, providing a novel approach to cancer therapy .
Data Tables
Case Studies
4.1 Analgesic Development Case Study
A recent clinical trial investigated the use of morpholine derivatives in managing moderate to severe pain. The results indicated that patients receiving these compounds reported significant pain reduction compared to those on standard opioid therapy, highlighting their potential as safer alternatives .
4.2 Cancer Treatment Case Study
In another study focusing on cancer immunotherapy, this compound was part of a combination therapy that showed enhanced efficacy in tumor reduction when administered alongside traditional chemotherapeutics. This combination approach not only improved patient outcomes but also minimized adverse effects commonly associated with chemotherapy .
Mechanism of Action
The mechanism of action of {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Pyrazole and Indole Systems
The evidence highlights several compounds with dimethylaminoalkyl chains and aromatic systems (). For example:
- [4-(Dimethylaminomethyl)-3-[4-(3-(dimethylamino)propyl)phenyl]pyrazol-1-yl]phenylmethanol (16) (): Shares a dimethylaminomethyl group and methanol substituent but differs in the pyrazole core versus morpholine. The pyrazole’s aromaticity may reduce conformational flexibility compared to morpholine’s saturated ring, impacting binding affinity and metabolic stability.
- 2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole} (): Features dimethylaminoethyl chains on indole rings. polar binding pockets.
Table 1: Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Methanol Group: Present in both the target compound and analogs (e.g., , compounds 16–19), this group enhances water solubility and hydrogen-bonding interactions. For instance, in [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol (), the methanol group facilitates crystallization and stability, a property likely shared by the target compound.
- Dimethylamino vs. Other Amino Groups: The dimethylamino substituent in the target compound may increase basicity (pKa ~8–9) compared to methylamino or unsubstituted amino groups (e.g., ’s 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). This could improve membrane permeability in physiological environments.
Biological Activity
{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol, an organic compound with the molecular formula C8H18N2O2, is a derivative of morpholine that has garnered attention for its potential biological activities. This compound features both amine and alcohol functional groups, which contribute to its reactivity and interactions within biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and enzymes. The compound can form hydrogen bonds and electrostatic interactions , which may alter the activity of these macromolecules. The exact pathways involved depend on the specific application context.
Key Interactions
- Hydrogen Bonding : Facilitates interactions with protein structures.
- Electrostatic Interactions : Alters enzyme activity by affecting substrate binding.
Biochemical Probes
This compound has been explored as a biochemical probe due to its ability to interact with biological targets. This property makes it useful for studying enzyme mechanisms and protein functions.
Drug Development
The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure allows for modifications that can enhance efficacy against specific diseases.
Antioxidant Activity
Research indicates that derivatives of morpholine compounds exhibit antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Morpholine | Basic structure without substituents | Limited biological activity |
| N-Methylmorpholine | Contains a single methyl group | Moderate activity |
| N,N-Dimethylmorpholine | Two methyl groups attached | Higher reactivity |
| This compound | Dimethylamino and hydroxyl groups | Versatile applications |
The presence of both dimethylamino and hydroxyl groups in this compound enhances its chemical reactivity and potential biological activity compared to simpler morpholine derivatives.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of morpholine derivatives on cancer cell lines. For example, a study assessed the impact of various compounds on cell viability using the MTT assay, revealing that certain derivatives exhibited significant cytotoxicity against prostate cancer cells (DU145) with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
Research has also focused on the antimicrobial properties of morpholine derivatives. A study found that specific compounds demonstrated bactericidal and fungicidal activities, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, morpholine derivatives are often functionalized by introducing dimethylamino groups using alkylating agents like dimethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Alternatively, phosphonium salt intermediates (e.g., triphenylphosphine-mediated reactions) can stabilize reactive intermediates, improving regioselectivity in morpholine ring modifications . Yields are highly dependent on solvent polarity, temperature, and catalyst choice (e.g., Pd/C for hydrogenation steps).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm to assess purity (>98%) .
- NMR : Key signals include δ 3.6–4.0 ppm (morpholine ring protons), δ 2.2–2.5 ppm (dimethylamino -N(CH₃)₂), and δ 1.2–1.5 ppm (methanol -CH₂OH) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 189.1 (calculated for C₈H₁₇N₂O₂).
Q. What stability challenges arise during storage of this compound?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products include morpholine ring-opened amines (detected via TLC or LC-MS) and oxidized dimethylamino groups (monitored by FT-IR for carbonyl formation at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the dimethylamino-methyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The dimethylamino group acts as an electron donor, enhancing nucleophilicity at the morpholine oxygen. For Suzuki-Miyaura coupling, pre-functionalize the morpholine ring with a boronic ester at the 3-position. Use Pd(OAc)₂/XPhos catalyst in THF/H₂O (3:1) at 60°C to achieve coupling yields >75% . Steric hindrance from the dimethylamino group may require longer reaction times (24–48 h).
Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Key interactions:
- Hydrogen bonding between the morpholine oxygen and kinase active-site residues (e.g., Asp86 in PKA).
- Hydrophobic interactions from the dimethylamino group with nonpolar pockets.
- Validate predictions with SPR (surface plasmon resonance) assays to measure binding constants (KD < 10 µM) .
Q. How do structural analogs (e.g., morpholin-2-one derivatives) compare in biological activity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with:
- Varied substituents : Replace the methanol group with esters or halides.
- Ring modifications : Substitute morpholine with piperidine or thiomorpholine.
- Activity assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays. Data shows that the methanol group enhances solubility but reduces membrane permeability compared to methyl ester analogs .
Q. What mechanistic insights explain contradictions in catalytic hydrogenation yields reported for similar morpholine derivatives?
- Methodological Answer : Discrepancies arise from catalyst poisoning by dimethylamino groups. For example, Lindlar catalyst (Pd/CaCO₃) may underperform due to amine adsorption. Switch to Pd/BaSO₄ with quinoline as a poison inhibitor to improve selectivity (>90% yield) . Kinetic studies (in situ FT-IR) reveal slower hydrogenation rates for tertiary amines vs. secondary analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
